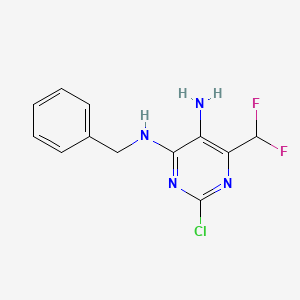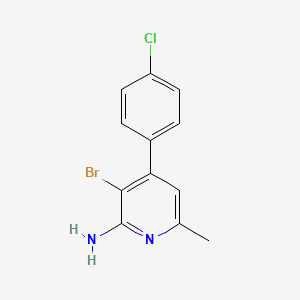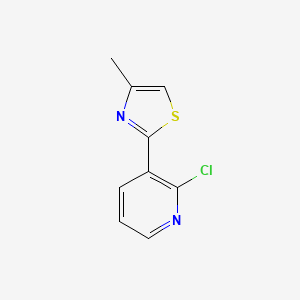
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure ist eine synthetische organische Verbindung, die zur Klasse der Phthalazinonderivate gehört.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure beinhaltet typischerweise die Bromierung eines Phthalazinon-Vorläufers, gefolgt von einer Reihe chemischer Reaktionen, um den Propansäure-Rest einzuführen. Die Reaktionsbedingungen können die Verwendung von Bromierungsmitteln wie N-Bromsuccinimid (NBS) und verschiedenen Lösungsmitteln und Katalysatoren umfassen, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann kontinuierliche Fließreaktoren und automatisierte Systeme umfassen, um die Reaktionsparameter präzise zu steuern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid typically involves the bromination of a phthalazinone precursor followed by a series of chemical reactions to introduce the propanoic acid moiety. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in höhere Oxidationsstufen unter Verwendung von Oxidationsmitteln.
Reduktion: Reduktion des Bromatoms zu einem Wasserstoffatom.
Substitution: Ersatz des Bromatoms durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen Phthalazinonderivate beteiligt sind.
Medizin: Potentieller Therapeutikum aufgrund seiner biologischen Aktivität.
Industrie: Verwendet bei der Herstellung von Pharmazeutika und Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom und der Phthalazinon-Kern spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität. Die genauen Pfade und Zielstrukturen würden detaillierte biochemische Studien erfordern.
Wirkmechanismus
The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone core play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phthalazinonderivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Brom-substituierte Verbindungen: Moleküle mit Bromatomen, die an aromatische Ringe gebunden sind.
Einzigartigkeit
3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure ist aufgrund seiner spezifischen Kombination aus einem Bromatom und einem Phthalazinon-Kern einzigartig, was im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann.
Fazit
3-(7-Brom-1-oxophthalazin-2(1H)-yl)propansäure ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Ihre Synthese, chemische Reaktivität und ihr Wirkmechanismus machen sie zu einem interessanten Thema für weitere Forschung. Für detaillierte und spezifische Informationen wird empfohlen, wissenschaftliche Literatur und Datenbanken zu konsultieren.
Eigenschaften
Molekularformel |
C11H9BrN2O3 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
3-(7-bromo-1-oxophthalazin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-2-1-7-6-13-14(4-3-10(15)16)11(17)9(7)5-8/h1-2,5-6H,3-4H2,(H,15,16) |
InChI-Schlüssel |
ZUFXIHGEISDCPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)

![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)




